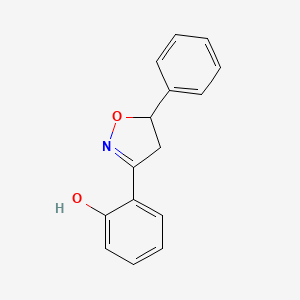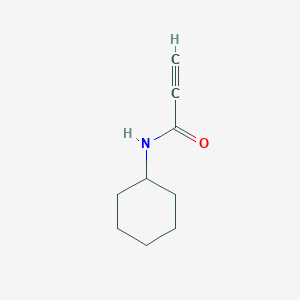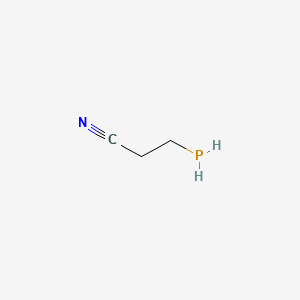
2-Cyanoethylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanoethylphosphine is an organophosphorus compound with the molecular formula C3H6NP. It is characterized by the presence of a phosphine group attached to a cyanoethyl group.
准备方法
Synthetic Routes and Reaction Conditions: 2-Cyanoethylphosphine can be synthesized through several methods. One common approach involves the reaction of phosphine with acrylonitrile under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is often produced using industrial tail gas phosphine as a raw material. This method is cost-effective and environmentally friendly, as it utilizes waste gases from other industrial processes. The reaction involves the use of sodium hypophosphite as a reducing agent, resulting in the formation of this compound with high yield and purity .
化学反应分析
Types of Reactions: 2-Cyanoethylphosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphine and cyano groups, which can participate in different chemical processes .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen. This reaction typically results in the formation of phosphine oxides.
Reduction: Reduction reactions involving this compound often use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of phosphine derivatives.
Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in various fields .
科学研究应用
2-Cyanoethylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules.
Medicine: The compound is investigated for its potential use in drug development.
Industry: this compound is used in the production of flame retardants and other specialty chemicals.
作用机制
The mechanism of action of 2-Cyanoethylphosphine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors. The phosphine group can donate electrons to metal ions, stabilizing the complex and facilitating its interaction with biological molecules. This mechanism is crucial for its applications in catalysis and drug development .
相似化合物的比较
2-Cyanoethylphosphine can be compared with other similar compounds, such as tris(2-cyanoethyl)phosphine and bis(2-cyanoethyl)phosphine. These compounds share similar structural features but differ in their chemical properties and applications .
Tris(2-cyanoethyl)phosphine: This compound has three cyanoethyl groups attached to the phosphine, making it more sterically hindered and less reactive compared to this compound.
Bis(2-cyanoethyl)phosphine: With two cyanoethyl groups, this compound exhibits intermediate reactivity and is used in different applications compared to this compound.
属性
CAS 编号 |
6783-71-7 |
|---|---|
分子式 |
C3H6NP |
分子量 |
87.06 g/mol |
IUPAC 名称 |
3-phosphanylpropanenitrile |
InChI |
InChI=1S/C3H6NP/c4-2-1-3-5/h1,3,5H2 |
InChI 键 |
LRQDMMVZKMBBQC-UHFFFAOYSA-N |
规范 SMILES |
C(CP)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)

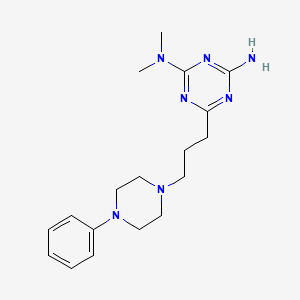
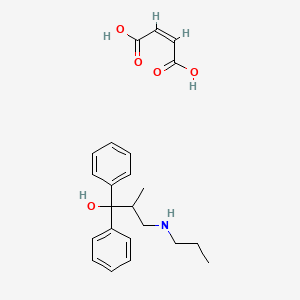

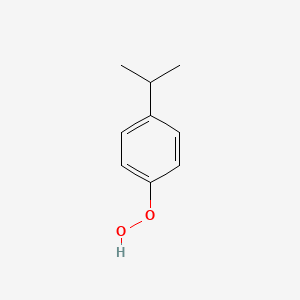

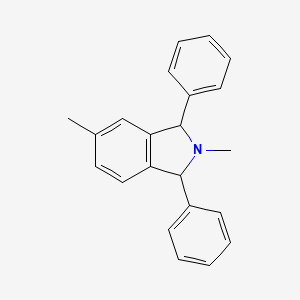

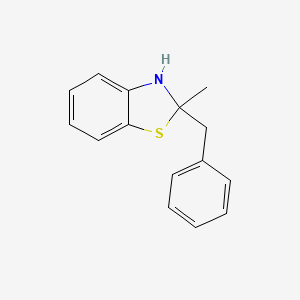
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
